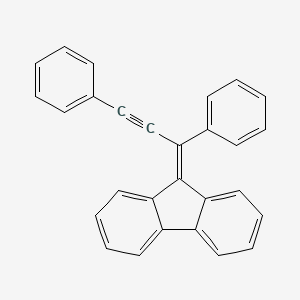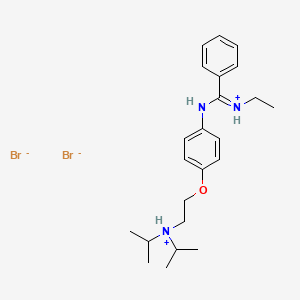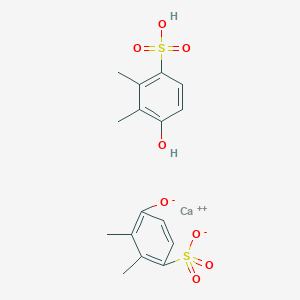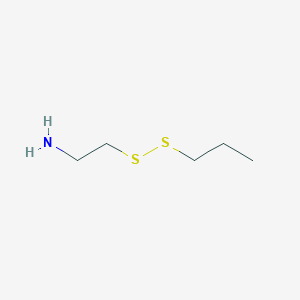
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene backbone and a diphenylpropynylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene typically involves the reaction of fluorene derivatives with diphenylpropynylidene precursors. One common method includes the use of alkynyl ketones and ruthenium catalysts. For example, the thermal reaction of Ru3(CO)12 with alkynyl ketones in toluene can yield various derivatives, including the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the fluorene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in redox reactions. Additionally, its ability to form stable complexes with metal ions is crucial in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares the diphenylpropynylidene moiety but lacks the fluorene backbone.
Fluorene derivatives: Compounds with similar fluorene structures but different substituents.
Uniqueness
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is unique due to its combination of a fluorene backbone and a diphenylpropynylidene substituent. This unique structure imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
87682-42-6 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
9-(1,3-diphenylprop-2-ynylidene)fluorene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-23(22-13-5-2-6-14-22)28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18H |
Clé InChI |
DYPFAVDKZRASFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)

![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
